ethyl 3-oxo-2-[(6-oxo-1-phenyl-1,6-dihydropyridazin-3-yl)oxy]butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ethyl 3-oxo-2-[(6-oxo-1-phenyl-1,6-dihydropyridazin-3-yl)oxy]butanoate is a complex organic compound that belongs to the class of pyridazinone derivatives. Pyridazinone derivatives are known for their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-oxo-2-[(6-oxo-1-phenyl-1,6-dihydropyridazin-3-yl)oxy]butanoate typically involves the reaction of 6-oxo-1-phenyl-3-pyridazinyl with butanoic acid ethyl ester under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high quality of the final product .
Chemical Reactions Analysis
Types of Reactions
ethyl 3-oxo-2-[(6-oxo-1-phenyl-1,6-dihydropyridazin-3-yl)oxy]butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens and alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
ethyl 3-oxo-2-[(6-oxo-1-phenyl-1,6-dihydropyridazin-3-yl)oxy]butanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 3-oxo-2-[(6-oxo-1-phenyl-1,6-dihydropyridazin-3-yl)oxy]butanoate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- 3-(6-Oxo-3-phenyl-1(6H)-pyridazinyl)propanoic acid
- 3-(3-(4-Methylphenyl)-6-oxo-1(6H)-pyridazinyl)propanoic acid
- 3-(3-(2,4-Dimethylphenyl)-6-oxo-1(6H)-pyridazinyl)propanoic acid
Uniqueness
ethyl 3-oxo-2-[(6-oxo-1-phenyl-1,6-dihydropyridazin-3-yl)oxy]butanoate is unique due to its specific structural features and the presence of both pyridazinone and butanoic acid ethyl ester moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C16H16N2O5 |
---|---|
Molecular Weight |
316.31 g/mol |
IUPAC Name |
ethyl 3-oxo-2-(6-oxo-1-phenylpyridazin-3-yl)oxybutanoate |
InChI |
InChI=1S/C16H16N2O5/c1-3-22-16(21)15(11(2)19)23-13-9-10-14(20)18(17-13)12-7-5-4-6-8-12/h4-10,15H,3H2,1-2H3 |
InChI Key |
GCXUTYCABPTIIE-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(C(=O)C)OC1=NN(C(=O)C=C1)C2=CC=CC=C2 |
Canonical SMILES |
CCOC(=O)C(C(=O)C)OC1=NN(C(=O)C=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.